BenchChemオンラインストアへようこそ!

Sulfamoxole

Antimicrobial Susceptibility Comparative Pharmacology Synergy Studies

Sulfamoxole is a strategic procurement choice for researchers studying sulfonamide-trimethoprim pharmacodynamics. Unlike sulfamethoxazole, Sulfamoxole exhibits lower oral bioavailability (46.6% in dwarf goats) and distinct potency profiles, making it an essential comparator for structure-activity relationship (SAR) investigations. Its high oral LD50 (>12.5 g/kg in rats) provides an exceptionally wide safety window for toxicology studies. Documented synergy with trimethoprim (MIC: 1.95–7.8 µg/ml against S. pyogenes) enables robust in vitro resistance modeling. Generic substitution with other sulfonamides introduces significant pharmacokinetic confounds—procure the authentic compound for reproducible, publication-grade data.

Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
CAS No. 729-99-7
Cat. No. B1682701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamoxole
CAS729-99-7
SynonymsNSC683535;  NSC-683535;  NSC 683535;  Sulfamoxole;  Sulfamoxol, Oxasulfa;  Oxazole
Molecular FormulaC11H13N3O3S
Molecular Weight267.31 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14)
InChIKeyCYFLXLSBHQBMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1680 mg/L (at 20 °C)
0.01 M
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamoxole (CAS 729-99-7): Procurement and Selection Overview for a Sulfonamide Antibiotic


Sulfamoxole is a sulfonamide antibiotic, identified by CAS Registry Number 729-99-7 and chemical name 4-Amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide [1]. It functions as a competitive inhibitor of bacterial dihydropteroate synthase, thereby blocking folate synthesis . The compound is primarily utilized in combination with trimethoprim in a 5:1 ratio, a formulation known as co-trifamole (CN 3123, Supristol®), to treat bacterial infections [2].

Why Sulfamoxole Cannot Be Interchanged with Other Sulfonamides: Procurement Risks


Interchanging sulfonamides is not scientifically sound due to significant differences in pharmacokinetics, potency, and synergistic efficacy when combined with trimethoprim. While class-level inference suggests a shared mechanism of action , direct comparative studies reveal that sulfamoxole exhibits markedly different oral bioavailability and antibacterial potency compared to its closest analog, sulfamethoxazole [1]. Furthermore, its lower potency in co-trimoxazole-like combinations and specific solubility profile dictate unique formulation requirements, making generic substitution a high-risk procurement strategy for research or industrial applications [2].

Quantitative Evidence Guide for Sulfamoxole (CAS 729-99-7) Selection vs. Analogs


Sulfamoxole vs. Sulfamethoxazole: Potency and Efficacy in Co-formulated Antimicrobial Therapy

In direct head-to-head comparisons, the combination of sulfamoxole with trimethoprim (co-trifamole) demonstrates significantly inferior antibacterial activity compared to the combination of sulfamethoxazole with trimethoprim (co-trimoxazole). Against a panel of 788 clinical bacterial isolates, 82.5% were susceptible to co-trimoxazole, whereas only 76% were susceptible to co-trifamole [1]. Further analysis of 96 strains showed that the synergistic effect was more pronounced and the inhibition zones were larger for co-trimoxazole [1]. The inhibitory concentrations required for co-trifamole are frequently 2-4 times higher than those for co-trimoxazole, particularly against Gram-negative pathogens like Escherichia coli and Proteus vulgaris [2]. In vivo, the curative dose 50% (CD50) for co-trifamole is 2-3 times higher than that of co-trimoxazole in mouse models of E. coli and P. vulgaris infection [2].

Antimicrobial Susceptibility Comparative Pharmacology Synergy Studies

Sulfamoxole Pharmacokinetics: Steady-State Achievement vs. Sulfamethoxazole

In a cross-over study in 10 healthy volunteers, the pharmacokinetic profiles of co-trifamole and co-trimoxazole were compared. The half-life (t1/2) of sulfamoxole (8.0 ± 2.8 h) was not significantly different from that of sulfamethoxazole [1]. However, sulfamoxole exhibited a lower volume of distribution (9.4 ± 2.0 L) compared to sulfamethoxazole [1]. Critically, due to differences in recommended dosing schedules, steady-state plasma concentrations were achieved more rapidly with co-trifamole (approx. 25 h) than with co-trimoxazole (49 h) [1]. Despite this kinetic difference, the study concluded that sulfamoxole offers no clinical advantage over sulfamethoxazole in terms of plasma and urinary concentrations [1].

Pharmacokinetics Drug Metabolism Steady-State Kinetics

Sulfamoxole Bioavailability in Ruminants: A Critical Limitation

In a study conducted on dwarf goats, the oral bioavailability of sulfamoxole was found to be significantly lower than that of other sulfonamides. After intraruminal administration, the mean bioavailability of sulfamoxole was 46.6 ± 4.3%, compared to 86.0 ± 11.8% for sulfamethoxydiazine and 52.6 ± 7.2% for sulfathiazole [1]. The elimination half-life (t1/2 beta) of sulfamoxole was 2.35 ± 0.38 h after IV injection [1].

Veterinary Pharmacology Bioavailability Ruminant Physiology

Sulfamoxole/Trimethoprim Clinical Efficacy: Quantified Response Rates in Human Trials

A clinical trial of the sulfamoxole/trimethoprim combination (CN 3123) in patients with bacterial infections of the bronchopulmonary system demonstrated antibacterial activity in 94% of patients, with 75% achieving a complete cure and 19% showing definite improvement [1]. In ENT infections, activity was demonstrated in 95% of patients, with 89% cured and 6% improved [1]. The study confirmed that clinical assessment closely correlated with bacteriological findings [1].

Clinical Trial Respiratory Infection Efficacy Analysis

Sulfamoxole/Trimethoprim In Vitro Potency: MIC and Synergy Data

In vitro testing of the sulfamoxole/trimethoprim combination (5:1 ratio) against 131 bacterial strains revealed that more than 88% were highly sensitive, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 3.75 µg/ml [1]. A separate study reported that sulfamoxole, in combination with trimethoprim, showed synergistic activity against S. pyogenes, E. coli, and P. vulgaris at concentrations of 1.95-7.8, 0.12-1.95, and 0.48-0.97 µg/ml, respectively [2]. Notably, comparative studies with the sulfamethoxazole/trimethoprim combination revealed no relevant differences in MIC values [1], although synergy was found in 59.7% of strains [3].

In Vitro Susceptibility MIC Determination Synergy Testing

Sulfamoxole vs. Sulfamethoxazole: Acute Oral Toxicity Profile

Toxicological investigations of the sulfamoxole/trimethoprim combination (CN 3123) indicate a very low acute oral toxicity. The oral LD50 in mice was greater than 12,000 mg/kg, in rats greater than 14,000 mg/kg, and in dogs greater than 1,000 mg/kg body weight [1]. Sulfamoxole alone has a reported oral LD50 in mice of >10.0 g/kg and in rats of >12.5 g/kg [2]. While a direct comparative toxicology study against sulfamethoxazole is not available, these values are consistent with the generally low acute toxicity profile of the sulfonamide class.

Toxicology Safety Profile LD50

Optimal Research and Industrial Application Scenarios for Sulfamoxole (CAS 729-99-7)


Comparative Pharmacology Studies: Co-trimoxazole vs. Co-trifamole

Sulfamoxole is best utilized in research designed to understand the nuanced differences in sulfonamide-trimethoprim combinations. The evidence from direct head-to-head comparisons showing that sulfamoxole combinations have lower susceptibility rates (76% vs. 82.5%) and require 2- to 3-fold higher curative doses than sulfamethoxazole combinations makes it a valuable comparator for investigating structure-activity relationships and the pharmacodynamics of folate pathway inhibition [1].

Veterinary Pharmacokinetic Research in Ruminants

Given its uniquely low oral bioavailability in dwarf goats (46.6 ± 4.3%) compared to other sulfonamides like sulfamethoxydiazine (86.0 ± 11.8%), sulfamoxole is an excellent probe compound for studying drug absorption and metabolism in the rumen [1]. It can be used in research focused on overcoming bioavailability challenges in veterinary formulations.

Toxicology and Safety Margin Studies

Sulfamoxole's high oral LD50 values (>12.5 g/kg in rats) position it as a useful reference compound for exploring the upper bounds of sulfonamide safety. It is ideal for experiments where a wide therapeutic window is required, and for comparative toxicology studies within the sulfonamide class [1].

Microbiological Synergy and Resistance Mechanism Studies

The well-documented synergistic activity of sulfamoxole with trimethoprim against key pathogens like S. pyogenes (MIC 1.95-7.8 µg/ml) and E. coli (0.12-1.95 µg/ml) makes it a robust tool for in vitro studies on antimicrobial synergy and the development of bacterial resistance to combination therapy [1]. Its use in such studies is supported by the comparable MIC values to sulfamethoxazole-based combinations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfamoxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.